3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is also known by its synonyms: 1H-Indole-2,3-dione, 1-[(4-methylphenyl)methyl]-, 3-(O-acetyloxime); [(3Z)-1-[(4-methylphenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate . It has a molecular formula of C18H16N2O3 .
Scientific Research Applications
Anticancer Activity
A series of novel indolin-2-one analogs, including compounds related to the target structure, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. These studies indicate potential leads for anticancer drug development, highlighting the significance of indolin-2-one derivatives in cancer research (Penthala et al., 2010).
Solid State Organization and Co-crystallization
Research on the solid-state organization of 4-pyridyl imino compounds, which share structural motifs with the target compound, discusses their supramolecular arrangement. This work emphasizes the importance of understanding intermolecular interactions in the development of new materials and pharmaceuticals (Bacchi et al., 2009).
Synthesis Methodologies
Studies on the synthesis of related compounds under various conditions, such as ultrasound irradiation, provide insights into efficient and innovative methodologies for preparing complex organic molecules. These methods can be crucial for the development of new drugs and materials (Wang Huiyana, 2013).
Corrosion Inhibition
The inhibition efficiency of Schiff bases derived from L-Tryptophan, which are structurally related to the target compound, on the corrosion of stainless steel in acidic environments has been explored. This research highlights the potential application of these compounds in protecting materials from corrosion (Vikneshvaran & Velmathi, 2017).
Chemical Synthesis and Biological Applications
The synthesis and evaluation of novel N-benzyl aplysinopsin analogs, related to the target compound, have demonstrated potent in vitro cytotoxicity against human tumor cell lines. Such research underscores the therapeutic potential of indole derivatives in the treatment of cancer (Penthala et al., 2011).
Future Directions
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that there is potential for further exploration and development of indole derivatives, including “3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one”, for therapeutic applications.
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)11-20-16-6-4-3-5-15(16)17(18(20)22)19-23-13(2)21/h3-10H,11H2,1-2H3/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKZFINUZGPOKH-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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